molecular formula C12H15FO2 B13668902 5-(2-Fluoro-3-methylphenyl)pentanoic acid

5-(2-Fluoro-3-methylphenyl)pentanoic acid

Cat. No.: B13668902
M. Wt: 210.24 g/mol
InChI Key: YBCVNALFZFDNIB-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methylphenyl)pentanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-methylphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(2-Fluoro-3-methylphenyl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the phenyl ring may influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Fluoro-3-methylphenyl)pentanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

5-(2-fluoro-3-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO2/c1-9-5-4-7-10(12(9)13)6-2-3-8-11(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)

InChI Key

YBCVNALFZFDNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCCC(=O)O)F

Origin of Product

United States

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